2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione
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Overview
Description
2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione is a complex organic compound featuring an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in many natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol, yielding the tricyclic indole
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenyl-1,3-cyclohexanedione: Similar structure with a phenyl group instead of a butylidene group.
Indole derivatives: Various indole derivatives share similar biological activities and chemical properties.
Uniqueness
The uniqueness of 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in different fields of research and industry.
Properties
Molecular Formula |
C22H28N2O2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-C-propylcarbonimidoyl]-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C22H28N2O2/c1-4-6-19(22-20(25)7-5-8-21(22)26)23-12-11-16-15(3)24-18-10-9-14(2)13-17(16)18/h9-10,13,24-25H,4-8,11-12H2,1-3H3 |
InChI Key |
QIUUKWFIBTXRFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NCCC1=C(NC2=C1C=C(C=C2)C)C)C3=C(CCCC3=O)O |
Origin of Product |
United States |
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